molecular formula C21H13Cl3N2O2S B11145407 (2E)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2E)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11145407
M. Wt: 463.8 g/mol
InChI Key: DBPRIBKSPHZOLX-GIJQJNRQSA-N
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Description

The compound (2E)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is a synthetic organic molecule belonging to the thiazolopyrimidine class. This compound is characterized by its complex structure, which includes a thiazole ring fused to a pyrimidine ring, substituted with chlorobenzyl and dichlorobenzylidene groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.

    Pyrimidine Ring Fusion: The thiazole ring is then fused with a pyrimidine ring, often through condensation reactions involving appropriate aldehydes or ketones.

    Substitution Reactions: The chlorobenzyl and dichlorobenzylidene groups are introduced via nucleophilic substitution reactions, using reagents like chlorobenzyl chloride and dichlorobenzylidene chloride.

    Final Cyclization: The final step involves cyclization to form the complete thiazolopyrimidine structure, often under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the chlorobenzylidene groups, converting them to corresponding benzyl groups.

    Substitution: The chlorobenzyl and dichlorobenzylidene groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolopyrimidines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, (2E)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its structural features allow it to interact with specific enzymes and receptors, making it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by interacting with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H13Cl3N2O2S

Molecular Weight

463.8 g/mol

IUPAC Name

(2E)-6-[(2-chlorophenyl)methyl]-2-[(3,4-dichlorophenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C21H13Cl3N2O2S/c1-11-14(10-13-4-2-3-5-15(13)22)19(27)25-21-26(11)20(28)18(29-21)9-12-6-7-16(23)17(24)8-12/h2-9H,10H2,1H3/b18-9+

InChI Key

DBPRIBKSPHZOLX-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/S2)CC4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)S2)CC4=CC=CC=C4Cl

Origin of Product

United States

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